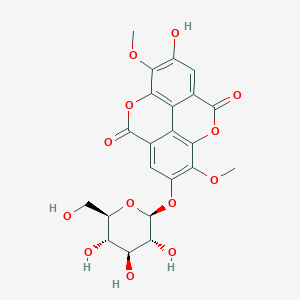

3,3'-二-O-甲基鞣花酸 4'-葡萄糖苷

描述

3,3’-Di-O-Methylellagic Acid 4’-Glucoside is a natural product found in Dipentodon sinicus, Tamarix nilotica, and other organisms . It is an ellagic acid derivative . The IUPAC name is 2-hydroxy-3,8-dimethoxy-7-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chromeno[5,4,3-cde]chromene-5,10-dione .

Molecular Structure Analysis

The molecular structure of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside is complex, with a molecular weight of 492.39 . The InChI code is 1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22?/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside include a molecular weight of 492.39 . More detailed properties such as melting point, boiling point, and others are not provided in the search results.科学研究应用

治疗 HIV 的潜力

一项针对马来文莪(Irvingia malayana)叶和嫩枝中化合物(包括 3,3'-二-O-甲基鞣花酸 4'-葡萄糖苷)的研究发现,该化合物在合胞体抑制试验中具有显着的抑制活性,表明其在 HIV 治疗中具有潜在的应用 (Jaipetch 等,2019)。

化学表征

多刺卫矛(Diplopanax stachyanthus)的茎皮含有 3,3'-二-O-甲基鞣花酸 4'-葡萄糖苷。这项研究有助于表征鞣花酸 O-二甲基醚和三甲基醚,加深了我们对这些化合物化学性质的理解 (Khac 等,1990)。

从体外培养物中分离

在一项涉及通过体外培养获得的捕蝇草(Dionaea muscipula)的研究中,3,3'-二-O-甲基鞣花酸 4'-葡萄糖苷与其他化合物一起被分离出来。这突出了其在体外植物培养中的存在,以及在受控环境中提取和研究的潜力 (Pakulski 和 Budzianowski,1996)。

细胞毒活性

一些研究表明,3,3'-二-O-甲基鞣花酸 4'-葡萄糖苷对一组哺乳动物癌细胞系具有较弱的细胞毒活性。这表明其在癌症研究和治疗中的潜在应用 (Jaipetch 等,2019)。

抗氧化特性

一种与 3,3'-二-O-甲基鞣花酸 4'-葡萄糖苷结构相似的化合物,从榄仁树(Conocarpus erectus)叶中分离出来,对活性氧攻击表现出有效的抑制作用,表明其具有抗氧化特性 (Ayoub,2010)。

α-葡萄糖苷酶抑制和免疫抑制活性

包括 3,3'-二-O-甲基鞣花酸 4'-葡萄糖苷在内的来自榄仁树(Terminalia superba)的化合物表现出显着的 α-葡萄糖苷酶抑制活性,并具有显着的免疫抑制活性,无细胞毒作用,表明其在糖尿病和免疫系统相关治疗中的潜力 (Tabopda 等,2008)。

造血祖细胞增殖和巨核细胞分化

从地榆(Sanguisorba officinalis L.)根中分离的鞣花酸,包括一种与 3,3'-二-O-甲基鞣花酸 4'-葡萄糖苷类似的化合物,显着刺激 Baf3/Mpl 细胞的增殖,并诱导人红白血病细胞中巨核细胞分化,表明在血小板疾病中具有潜在的治疗应用 (Gao 等,2014)。

作用机制

Target of Action

It is known that ellagic acid derivatives have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Mode of Action

It is known that ellagic acid derivatives can selectively inhibit the formation of acid-fast bacilli without hindering their growth . This suggests that the compound may interact with its targets in a way that modulates their function without causing cytotoxic effects.

Biochemical Pathways

Given the known activities of ellagic acid derivatives, it is likely that this compound affects pathways related to oxidative stress, inflammation, and cell proliferation .

Result of Action

Given the known activities of ellagic acid derivatives, it is likely that this compound exerts antioxidant, anti-inflammatory, and anticancer effects at the molecular and cellular levels .

属性

IUPAC Name |

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYQFRZBMVRYFC-CGWYSGAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346181 | |

| Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51803-68-0 | |

| Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

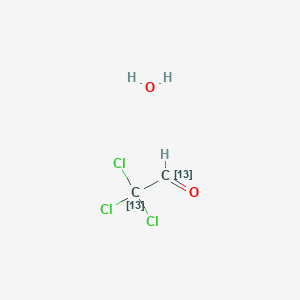

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

A1: This compound has been isolated from various plant sources, including:

- Turpinia ternata: Research has shown the presence of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in the stems of this plant. []

- Euscaphis japonica: This plant species is another source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []

- Qualea species: Various Qualea species, including Qualea parviflora, contain this compound. []

- Euphorbia pekinensis Rupr.: This plant's roots have been identified as a source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []

- Discocleidion rufescens: This is another plant species from which researchers have isolated the compound. []

- Fructus Polygoni Orientalis: This plant, specifically its fruits, contains 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []

- Potentilla kleiniana Wight et Arn: This plant is a known source of the compound. []

- Memecylon edule Roxb: Researchers have isolated 3,3'-Di-O-Methylellagic Acid 4'-Glucoside from the leaves of this plant. []

- Canarium subulatum: This plant's bark has been identified as a source of the compound. []

Q2: Does 3,3'-Di-O-Methylellagic Acid 4'-Glucoside demonstrate any biological activities?

A2: Yes, research suggests potential biological activities:

- Antioxidant Activity: 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits moderate antioxidant activity against DPPH free radicals, indicating its potential to scavenge harmful free radicals. []

- Cytotoxicity: The compound displays moderate cytotoxicity against Artemia salina larvae, suggesting possible anti-cancer properties. []

- α-glucosidase inhibition: Studies have shown that 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits α-glucosidase inhibitory activity, potentially useful for managing type 2 diabetes by regulating blood sugar levels. []

- Anti-inflammatory activity: While not directly tested on 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, other major compounds isolated alongside it from Memecylon edule Roxb exhibited significant anti-inflammatory activity, suggesting a possible similar effect for this compound. []

Q3: What is the significance of identifying 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in these plant sources?

A3: Identifying this compound in various plants is significant for several reasons:

Q4: What analytical techniques are used to characterize and quantify 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

A4: Researchers utilize a combination of techniques for characterization and quantification, including:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) is crucial for determining the structure and confirming the identity of the compound. [, , , , , , ]

- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation and identification. [, ]

- Chromatography: High-Performance Liquid Chromatography (HPLC) is often employed for separating and purifying the compound from complex plant extracts. [, ] It can be coupled with MS for simultaneous separation, identification, and quantification.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps analyze the compound's absorption and transmission of light, offering insights into its electronic structure and aiding in identification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。